Cas no 338982-15-3 (1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid)

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a thienopyrazole core with a carboxylic acid functional group. Its trifluoromethyl substitution enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in the development of pharmaceuticals targeting inflammation, CNS disorders, and infectious diseases. Its rigid fused-ring structure contributes to selective binding interactions, while the carboxylic acid moiety allows for further derivatization. The product exhibits high purity and consistent performance, suitable for precision applications in drug discovery and material science.
1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid structure
338982-15-3 structure
Product Name:1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid
CAS No:338982-15-3
MF:C8H5F3N2O2S
MW:250.197710752487
MDL:MFCD01814674
CID:1082733
PubChem ID:2775691
Update Time:2025-06-12

1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
    • 1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylic acid
    • BBL038045
    • HMS1662D19
    • C8H5F3N2O2S
    • CS-0111710
    • SR-01000644717-1
    • 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylicacid
    • CHEMBL1562001
    • HMS2634K08
    • SCHEMBL5924831
    • MFCD01814674
    • EN300-230792
    • MLS000755243
    • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]-pyrazole-5-carboxylic acid
    • Z381556986
    • 1-methyl-3-trifluoromethyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid
    • DA-06700
    • SMR000338115
    • 1-methyl-3-trifluoromethyl-1h-thieno[2,3-c]-pyrazole-5-carboxylic acid
    • CCG-55704
    • D77021
    • 338982-15-3
    • STK346992
    • HMS3360N11
    • DTXSID201151674
    • AKOS000303230
    • 12L-521S
    • 1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid
    • MDL: MFCD01814674
    • Inchi: 1S/C8H5F3N2O2S/c1-13-6-3(2-4(16-6)7(14)15)5(12-13)8(9,10)11/h2H,1H3,(H,14,15)
    • InChI Key: YBJKAEFBOTWXOW-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC2C(C(F)(F)F)=NN(C)C1=2

Computed Properties

  • Exact Mass: 250.00238307g/mol
  • Monoisotopic Mass: 250.00238307g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Melting Point: 255-258°C

1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid Pricemore >>

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Additional information on 1-Methyl-3-(Trifluoromethyl)-1h-Thieno2,3-CPyrazole-5-Carboxylic Acid

Introduction to 1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid (CAS No. 338982-15-3)

1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid, identified by its CAS number 338982-15-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyrazole class, a scaffold known for its broad spectrum of biological activities and utility in drug discovery. The presence of a trifluoromethyl group at the 3-position and a carboxylic acid moiety at the 5-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The thieno[2,3-c]pyrazole core is a fused bicyclic system consisting of a thiophene ring connected to a pyrazole ring. This structural motif has been extensively studied due to its ability to modulate various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The trifluoromethyl group, a common substituent in drug molecules, enhances the lipophilicity and metabolic stability of the compound while also influencing its binding affinity to biological targets. The carboxylic acid functionality provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in developing novel therapeutic agents based on thienopyrazole derivatives. These compounds have shown promise in preclinical studies as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders. For instance, research has demonstrated that certain thienopyrazole derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The structural features of 1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid make it a potential lead compound for further optimization towards developing selective kinase inhibitors.

The trifluoromethyl group in this compound is particularly noteworthy due to its ability to enhance binding interactions with biological targets through dipole-dipole interactions and modulate enzyme reactivity. This feature has been exploited in the design of drugs such as fluoroquinolones and anti-inflammatory agents. Additionally, the carboxylic acid moiety can participate in hydrogen bonding interactions with amino acid residues in protein targets, further contributing to the compound's binding affinity. These interactions are critical for achieving high selectivity and efficacy in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of thienopyrazole derivatives with high accuracy. These tools have been instrumental in identifying key pharmacophoric elements within the 1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid structure that contribute to its biological activity. For example, studies have highlighted the importance of the trifluoromethyl group in stabilizing interactions with hydrophobic pockets in target proteins. Furthermore, the orientation of the carboxylic acid group has been shown to be crucial for optimal binding affinity.

The synthesis of 1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. The introduction of the trifluoromethyl group often involves halogenation followed by metal-halogen exchange and subsequent triflation. The final step typically involves carboxylation at the 5-position, which can be achieved through oxidation or hydrolysis of a methyl or ester group.

Given its structural complexity and potential biological activity, 1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid represents an attractive scaffold for medicinal chemists seeking to develop novel therapeutics. Its unique combination of structural features—such as the trifluoromethyl group and the carboxylic acid moiety—provides numerous opportunities for chemical modification and optimization. Further research is warranted to explore its pharmacological profile and potential applications in treating human diseases.

In conclusion,1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid (CAS No. 338982-15-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its thienopyrazole core, combined with key substituents such as the trifluoromethyl group and the carboxylic acid, makes it a promising candidate for developing new drugs targeting various diseases. Continued investigation into its synthesis, pharmacology, and biological activity will likely yield valuable insights into its therapeutic potential.

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